5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile
Description
Properties
CAS No. |
62039-81-0 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-chloro-3-[4-(dimethylamino)phenyl]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C17H14ClN3/c1-21(2)13-6-3-11(4-7-13)17-14-9-12(18)5-8-15(14)20-16(17)10-19/h3-9,20H,1-2H3 |
InChI Key |
KLVIFSDRSWWQCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a nucleophilic substitution reaction, followed by cyclization to form the indole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural Comparison with Chromene Derivatives
Chromene derivatives such as 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) () share a carbonitrile group but differ in core structure. Key distinctions include:
- Core Heterocycle : Indole (target) vs. chromene (1E/1L). Chromenes have a fused benzene-oxygen ring system, influencing electronic delocalization and hydrogen-bonding capacity compared to indole’s nitrogen-containing system.
- Physical Properties: 1E has a melting point of 223–227°C and Rf 0.41, suggesting moderate crystallinity and polarity. The target’s dimethylamino group may lower its melting point relative to 1E due to reduced hydrogen bonding.
Comparison with Triazole Carbonitrile Analogs
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile (CAS 1263215-33-3, ) features a triazole core instead of indole. Key differences:
- Substituents: Both compounds have chlorophenyl and carbonitrile groups, but the target’s dimethylamino group introduces stronger electron-donating effects.
- Applications: Triazoles are often used in click chemistry and as kinase inhibitors, while indoles are common in serotonin receptor modulators. The absence of a dimethylamino group in the triazole analog may limit its solubility in aqueous media .
Analysis Against Thioether-containing Indole Derivatives
5-Chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-6-carbonitrile (CAS 628736-09-4, ) shares an indole core with the target but differs in substituents:
- Position 3 Substituent: A thioether-linked chlorophenyl group () vs. dimethylaminophenyl (target).
- Position 2 : A methyl group () vs. carbonitrile (target). The carbonitrile’s electron-withdrawing nature may reduce electron density on the indole ring compared to methyl.
- Molecular Weight: ’s compound has a molecular weight of 333.24 g/mol, while the target’s dimethylamino group and additional substituents likely increase its molecular weight .
Research Findings and Implications
- Chromene Derivatives : Exhibit moderate polarity (Rf 0.41) and thermal stability (m.p. >220°C), making them candidates for solid-state applications .
The target compound’s dimethylamino group likely positions it as a more water-soluble candidate for pharmaceutical applications compared to thioether or triazole analogs. Further studies should prioritize synthesizing the target and validating its physicochemical and biological properties.
Biological Activity
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile, a compound belonging to the indole family, has garnered attention for its diverse biological activities. Its unique structure, featuring a chloro group and a dimethylamino phenyl moiety, positions it as a significant candidate for various pharmacological applications. This article explores the compound's biological activity through detailed research findings, data tables, and case studies.
- Molecular Formula : C15H14ClN3
- Molecular Weight : 273.75 g/mol
- CAS Number : 62039-81-0
- Density : 1.36 g/cm³
- Melting Point : 213-215°C
- Boiling Point : 507.8°C at 760 mmHg
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, such as glycogen synthase kinase 3 beta (GSK-3β). This inhibition is critical for therapeutic applications in conditions like cancer and neurodegenerative diseases .
- Antiviral Activity : Research indicates that indole derivatives, including this compound, exhibit antiviral properties by disrupting viral replication processes within host cells.
- Anticancer Properties : In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines, notably A549 human lung adenocarcinoma cells. The presence of the dimethylamino group enhances its anticancer efficacy compared to other derivatives .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on recent studies:
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| GSK-3β Inhibition | Enzymatic Assay | 0.48 | |
| Antiviral Activity | Viral Replication Assay | N/A | |
| Anticancer Activity | A549 Cells | 10.5 | |
| Cytotoxicity | HSAEC1-KT Cells | >100 |
Case Study 1: GSK-3β Inhibition
A study evaluated the inhibitory effects of various indole derivatives on GSK-3β activity. The results indicated that this compound exhibited a potent inhibitory effect with an IC50 value of 0.48 µM, making it a strong candidate for further development in therapeutic applications targeting Alzheimer's disease and other conditions where GSK-3β plays a pivotal role .
Case Study 2: Anticancer Efficacy
In an investigation into the anticancer properties of this compound, A549 cells were treated with varying concentrations of this compound. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 4-(dimethylamino)phenyl group to the indole core. Chlorination at the 5-position is typically achieved using N-chlorosuccinimide (NCS) under controlled conditions. Cyanidation at the 2-position may involve nucleophilic substitution with CuCN or KCN in polar aprotic solvents. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on a diffractometer at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement, with R factors < 0.05 indicating high precision. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Confirms nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and NH stretches (indole) at ~3400 cm⁻¹.
- LCMS/APCI : Validates molecular weight (e.g., [M]⁻ ion) and fragmentation patterns.
- ¹H/¹³C NMR : Assigns substituent positions; dimethylamino protons appear as a singlet near δ 2.8–3.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential cyanide release under decomposition. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Spills should be neutralized with sodium hypochlorite (NaOCl) and disposed of as hazardous waste .
Q. How is purity assessed, and what solvents are optimal for recrystallization?
Methodological Answer: Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization is performed using ethanol/water mixtures or DCM/hexane. Melting point analysis (e.g., 223–227°C) and TLC (Rf ~0.4 in ethyl acetate/hexane) are routine checks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) screens for binding affinity to biological targets (e.g., kinases), validated by Molecular Dynamics (MD) simulations in explicit solvent .
Q. How are contradictory crystallographic data resolved, such as disordered solvent molecules?
Methodological Answer: Disordered regions are refined using PART instructions in SHELXL. SQUEEZE (Platon) removes diffuse solvent contributions. Multi-temperature datasets (100 K vs. 298 K) and Hirshfeld surface analysis clarify thermal motion vs. genuine disorder .
Q. What strategies validate the compound’s biological activity against proposed targets?
Methodological Answer:
Q. How does polymorphism affect the compound’s physicochemical properties?
Methodological Answer: Polymorph screening involves solvent-drop grinding and slurry crystallization. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystal forms. Stability studies (40°C/75% RH) assess hygroscopicity and shelf-life .
Q. What advanced NMR techniques resolve overlapping signals in complex mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
